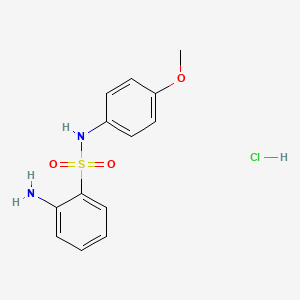

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

描述

Chemical identity and nomenclature

The compound this compound represents a sophisticated member of the benzenesulfonamide family, characterized by specific structural features that distinguish it within this chemical class. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name reflecting the precise positioning of functional groups across the molecular framework. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for research applications.

The molecular identity is definitively established through multiple chemical identifiers, providing comprehensive characterization data for research purposes. The compound carries the Chemical Abstracts Service registry number 65645-67-2, which serves as the unique identifier within chemical databases worldwide. The molecular formula C₁₃H₁₅ClN₂O₃S accurately represents the elemental composition, accounting for the hydrochloride salt formation.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 65645-67-2 |

| Molecular Formula | C₁₃H₁₅ClN₂O₃S |

| Molecular Weight | 314.79 g/mol |

| MDL Number | MFCD09863415 |

| PubChem Compound Identifier | 42941920 |

| Physical Appearance | Powder |

| Storage Conditions | Room Temperature |

The International Union of Pure and Applied Chemistry name "2-amino-N-(4-methoxyphenyl)benzenesulfonamide; hydrochloride" precisely describes the structural arrangement. The International Chemical Identifier key LUCUGCAOQWXNGT-UHFFFAOYSA-N provides a unique computational representation of the molecular structure. The Simplified Molecular Input Line Entry System notation COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl offers a compact string representation of the chemical structure.

Historical development in sulfonamide research

The development of sulfonamide compounds represents one of the most profound therapeutic revolutions in medical history, establishing the foundation for modern antimicrobial chemotherapy. The historical trajectory of sulfonamide research began with the synthesis of sulfanilamide by a German chemist in 1908, though its therapeutic potential remained unrecognized for decades. This early work laid the groundwork for subsequent investigations that would eventually lead to the development of numerous sulfonamide derivatives, including complex benzenesulfonamide structures.

The pivotal breakthrough occurred in 1917 at the Rockefeller Institute, where researchers attempted to enhance bactericidal properties by combining sulfanilamide with quinine derivatives. Although this early effort did not yield immediate clinical success, it demonstrated the potential for structural modification to influence biological activity. This concept of chemical modification would become central to the development of contemporary sulfonamide derivatives, including compounds with anthranilic acid moieties such as this compound.

The systematic exploration of sulfonamide compounds accelerated in 1927 when the Bayer subsidiary of I.G. Farbenindustrie initiated comprehensive screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk. This research program represented the first organized effort to identify sulfonamide compounds with therapeutic potential. The success of this approach was demonstrated when Prontosil, a sulfonamide-containing dye, showed remarkable effectiveness against streptococcal infections in experimental animals.

The discovery that Prontosil functioned as a prodrug for 4-aminobenzenesulfonamide (sulfanilamide) through reductive cleavage opened new avenues for sulfonamide research. This finding revealed that the active principle was the simple sulfonamide structure, leading to intensive investigation of structural modifications around this core pharmacophore. The development of 4-sulfapyridine in 1938 by May and Baker as the first sulfonamide drug capable of treating bacterial pneumonia marked another milestone in sulfonamide evolution.

Contemporary sulfonamide research has expanded beyond antimicrobial applications to include enzyme inhibition studies, particularly focusing on carbonic anhydrase inhibition. Benzenesulfonamide derivatives have emerged as potent carbonic anhydrase inhibitors, with some compounds displaying selective inhibition against specific isoforms within the nanomolar range. These findings have relevance for understanding the biological potential of compounds like this compound within the broader context of sulfonamide pharmacology.

Position within benzenesulfonamide derivatives

The compound this compound occupies a distinctive position within the benzenesulfonamide derivative family, representing an advanced structural variation that incorporates multiple functional modifications. Benzenesulfonamides constitute an important category of compounds containing the sulfonamide group S-linked to a benzene ring, with many derivatives serving as pharmaceuticals targeting various enzymes including carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase-2.

The structural features of this compound demonstrate the complexity achievable through systematic modification of the basic benzenesulfonamide scaffold. The presence of the 2-amino group on the benzene ring places this compound within the anthranilic acid sulfonamide subfamily, which has shown particular promise in biological applications. Research on anthranilic acid sulfonamide derivatives has revealed selective antimicrobial activities, antioxidative properties, and cytotoxic effects, establishing this structural class as valuable for medicinal chemistry investigations.

| Structural Feature | Chemical Significance |

|---|---|

| 2-amino substitution | Provides hydrogen bonding capability and influences electronic properties |

| 4-methoxyphenyl group | Contributes to lipophilicity and potential protein binding interactions |

| Benzenesulfonamide core | Essential pharmacophore for enzyme inhibition |

| Hydrochloride salt | Enhances stability and solubility characteristics |

The methoxyphenyl substituent represents a common modification strategy in benzenesulfonamide chemistry, with the 4-methoxyphenyl group appearing in multiple structurally related compounds. This substitution pattern has been extensively studied in the context of sulfanilamide derivatives, where compounds such as 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (also known as N1-(4-Methoxyphenyl)sulfanilamide) have been characterized for their chemical and biological properties.

Comparative analysis with related benzenesulfonamide derivatives reveals the systematic nature of structural modifications in this chemical class. For example, 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide represents a halogenated variant that demonstrates how electronic and steric modifications can be incorporated while maintaining the core structural framework. These structural variations provide insights into structure-activity relationships and guide the development of new compounds with enhanced properties.

The positioning of this compound within contemporary sulfonamide research reflects the evolution from simple antimicrobial agents to sophisticated molecular tools for enzyme inhibition and biological investigation. Modern benzenesulfonamide derivatives are evaluated not only for their traditional antimicrobial properties but also for their potential as carbonic anhydrase inhibitors, with applications in treating epilepsy, glaucoma, and other conditions requiring enzyme modulation. This compound's structural features position it as a valuable research tool for exploring these diverse biological applications while contributing to the fundamental understanding of sulfonamide chemistry.

属性

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUGCAOQWXNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonamide Formation via Reaction of 4-methoxyaniline with 2-aminobenzenesulfonyl chloride

One common approach is the nucleophilic substitution reaction between 4-methoxyaniline and 2-aminobenzenesulfonyl chloride under basic conditions. The reaction proceeds as follows:

- Reactants : 4-methoxyaniline and 2-aminobenzenesulfonyl chloride.

- Solvent : Typically polar aprotic solvents such as dichloromethane or dimethylformamide (DMF).

- Base : Pyridine or triethylamine to neutralize the HCl formed.

- Conditions : Reaction mixture is stirred at low temperature (0–5 °C) initially to control exotherm, then allowed to warm to room temperature for completion.

- Work-up : The reaction mixture is poured into ice water, precipitating the sulfonamide product.

- Purification : Recrystallization from solvents such as chloroform or ethanol yields the pure sulfonamide.

This method is supported by analogous sulfonamide syntheses reported in literature for related compounds, where yields range from 56% to 85% with melting points consistent with the expected product.

Chlorosulfonation and Subsequent Amination

An alternative route involves:

- Step 1 : Chlorosulfonation of 4-methoxyaniline or related aromatic compounds to introduce a sulfonyl chloride group at the desired position.

- Step 2 : Reaction of the sulfonyl chloride intermediate with 2-aminobenzene or its derivatives to form the sulfonamide bond.

This method requires careful control of reaction temperature (below 50 °C during chlorosulfonation) and stoichiometry to avoid side reactions. The sulfonyl chloride intermediate is typically isolated or used in situ.

Hydrochloride Salt Formation

The free base sulfonamide is converted to its hydrochloride salt by:

- Dissolving the sulfonamide in an appropriate solvent (e.g., ethanol or water).

- Adding hydrochloric acid (28–31% aqueous solution) slowly with stirring at temperatures below 50 °C.

- The hydrochloride salt precipitates as white or yellowish crystals.

- The solid is filtered, washed with cold water, and dried under controlled conditions.

This step improves the compound's stability and facilitates handling in pharmaceutical formulations.

- The sulfonamide bond formation is a well-established reaction that proceeds efficiently under mild conditions.

- The choice of solvent and base significantly affects the purity and yield.

- Hydrochloride salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further pharmaceutical use.

- Purification by recrystallization or filtration with activated carbon improves product quality.

- The synthetic routes avoid racemization and side reactions by controlling temperature and reagent addition rates.

The preparation of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride involves:

- Reaction of 4-methoxyaniline with 2-aminobenzenesulfonyl chloride under basic conditions to form the sulfonamide.

- Optional chlorosulfonation of aromatic precursors followed by amination.

- Conversion of the free base sulfonamide to its hydrochloride salt by controlled acidification.

- Purification steps including recrystallization and washing to achieve high purity.

These methods are supported by detailed patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and scalability for research and industrial applications.

化学反应分析

Acid-Base Reactions

The amino group (−NH₂) undergoes protonation in acidic conditions, forming water-soluble ammonium salts. In alkaline environments, it acts as a nucleophile, participating in reactions such as:

-

Acylation : Reacts with acetylating agents (e.g., acetic anhydride) to form N-acetyl derivatives .

-

Sulfonation : Reacts with chlorosulfonic acid (ClSO₃H) to introduce sulfonyl groups, typically in dichloromethane at −30°C to +30°C .

Table 1: Acid-Base Reaction Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 60–70°C, 4–6 hrs | N-Acetyl derivative | ~100% | |

| Sulfonation | ClSO₃H in CH₂Cl₂, −30°C to +30°C | Sulfonated intermediate | 96% |

Nucleophilic Substitution

The amino group facilitates substitution reactions, particularly with electrophiles:

-

Chlorosulfonation : Forms sulfonyl chlorides, which react with ammonia to yield sulfonamides .

-

Reductive Amination : Reacts with aldehydes/ketones under hydrogenation to form secondary amines .

Example Pathway :

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures:

-

Thiadiazole Formation : Reacts with thiosemicarbazide under acidic conditions to yield 1,3,4-thiadiazole derivatives .

-

Benzoxazole Synthesis : Condenses with 2-aminophenol and aldehydes to form benzoxazoles .

Table 2: Cyclization Reaction Data

| Product Class | Reagents/Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ | None | 72% | |

| Benzoxazole | 2-Aminophenol, aldehyde | Fe₃O₄@SiO₂@Am-PPC-SO₃H | 89% |

Reduction and Oxidation

-

Catalytic Hydrogenation : Reduces nitro groups (if present) to amines using Pd/C or Ru-based catalysts .

-

Oxidative Coupling : Forms disulfide bonds under mild oxidative conditions (e.g., I₂ or H₂O₂) .

Table 3: Bioactive Derivatives and Activities

| Derivative | Target | IC₅₀/Inhibition | Selectivity (CA IX/CA II) | Source |

|---|---|---|---|---|

| 4e | CA IX | 10.93 nM | 142-fold | |

| 11l | HIV-1 CA | EC₅₀ = 0.8 μM | N/A |

Synthetic Optimization

Key parameters for high-yield synthesis:

科学研究应用

Medicinal Chemistry Applications

1.1 Antidiabetic Agents

One of the prominent applications of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is its role as an intermediate in the synthesis of sulfonylurea antidiabetic drugs. Sulfonylureas are widely used for managing type II diabetes by stimulating insulin secretion from pancreatic beta cells. The compound is critical in the synthesis of medications such as glipizide, glimepiride, gliquidone, and glibenclamide, which are known for their efficacy in lowering blood glucose levels .

1.2 Alpha-1 Adrenergic Receptor Blockers

The compound also serves as a precursor for the synthesis of selective alpha-1 adrenergic receptor blockers, such as tamsulosin. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder neck, thereby improving urine flow. The selective nature of these blockers minimizes side effects related to blood pressure fluctuations, making them preferable for patients with urinary retention issues .

Biochemical Research Applications

2.1 Proteomics and Cell Culture

In biochemical research, this compound is utilized as a biochemical reagent for proteomics studies. Its ability to interact with various proteins makes it valuable for understanding protein functions and interactions within cellular environments . The compound's properties allow researchers to investigate signaling pathways and molecular mechanisms underlying various diseases.

2.2 Analytical Chemistry

The compound is also employed in analytical chemistry for developing assays and methods to detect specific biomolecules. Its sulfonamide functional group can form stable complexes with certain analytes, facilitating their quantification through various spectroscopic techniques .

Synthesis and Chemical Properties

The synthesis of this compound generally involves several steps, including chlorosulfonation and amination reactions. These methods are characterized by their efficiency and yield, making the compound accessible for further pharmaceutical development .

Case Study 1: Development of Antidiabetic Drugs

A study highlighted the synthesis pathway of sulfonylureas from this compound, demonstrating high yields and cost-effectiveness in producing glipizide derivatives. The research emphasized the compound's role in enhancing the therapeutic index of these medications while reducing production costs .

Case Study 2: Tamsulosin Synthesis

Research on tamsulosin production illustrated how this compound serves as a key intermediate. The study reported that using this compound led to improved selectivity and efficacy in treating BPH with fewer cardiovascular side effects compared to non-selective alpha blockers .

作用机制

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.

相似化合物的比较

Similar Compounds

Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the aromatic ring

生物活性

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 295.79 g/mol

This structure features a sulfonamide group (-SONH), which is crucial for its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and disrupting essential biochemical pathways. This action is particularly relevant in the context of:

- Antimicrobial Activity : Inhibition of bacterial enzymes.

- Anticancer Activity : Targeting cancer cell proliferation through enzyme modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 29 | 250 |

| Bacillus subtilis | 31 | 250 |

The presence of the phenolic -OH group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-468 (breast cancer):

- IC values indicate effective cytotoxicity:

- MDA-MB-468:

Mechanistic studies suggest that this compound may induce cell cycle arrest and activate apoptotic pathways through increased levels of cleaved caspases .

Enzyme Inhibition

This compound has shown inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially beneficial in neurodegenerative diseases.

| Enzyme | IC (μM) |

|---|---|

| Acetylcholinesterase | 7.31 |

This activity highlights the potential for developing treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Anticancer Studies : In vivo studies demonstrated significant tumor suppression in mice models treated with sulfonamide derivatives .

- Enzyme Inhibition : A series of benzene sulfonamides were evaluated for their inhibitory effects on human carbonic anhydrases, revealing some derivatives with submicromolar activity against these enzymes .

- Antimicrobial Efficacy : Comparative studies showed that certain derivatives exhibited greater antibacterial activity than traditional antibiotics, suggesting a potential alternative in antimicrobial therapy .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。